molecular formula C9H10O B147123 1-Indanol CAS No. 6351-10-6

1-Indanol

Cat. No.: B147123
CAS No.: 6351-10-6
M. Wt: 134.17 g/mol
InChI Key: YIAPLDFPUUJILH-UHFFFAOYSA-N
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Description

1-Indanol is a chiral aromatic alcohol characterized by a phenyl ring fused with a five-membered aliphatic ring. The compound is relatively simple and rigid, with the substituted carbon in the 1-position serving as the single chiral center. This structure allows for large-amplitude puckering motion in the alicyclic ring, resulting in two sets of conformers . This compound is commonly used in the preparation of hormones, flavors, and fragrances, and serves as an important intermediate in the synthesis of many chiral medicines .

Mechanism of Action

Target of Action

1-Indanol, also known as 2,3-dihydro-1H-inden-1-ol, is a substrate for the enzyme indanol dehydrogenase . This enzyme plays a crucial role in the metabolism of xenobiotics, which are foreign compounds introduced into the body .

Mode of Action

It is known to interact with indanol dehydrogenase, an enzyme that catalyzes the oxidation of indanols . This interaction may lead to changes in the metabolic pathways involving this enzyme.

Biochemical Pathways

This compound is involved in the metabolic pathways of xenobiotics . Xenobiotics are foreign compounds that can include drugs, carcinogens, and various compounds introduced into the environment by artificial means . The metabolism of these compounds is crucial for their elimination from the body.

Pharmacokinetics

Given its role as a substrate for indanol dehydrogenase, it is likely metabolized in the body through enzymatic processes .

Result of Action

The result of this compound’s action is the metabolism and subsequent elimination of xenobiotics . This process is crucial for maintaining homeostasis and preventing the potential toxic effects of these foreign compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other xenobiotics can affect the enzyme’s ability to metabolize this compound . Additionally, factors such as pH and temperature could potentially influence the activity of indanol dehydrogenase and, consequently, the action of this compound .

Biochemical Analysis

Biochemical Properties

1-Indanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the broad range of biological activity exhibited by this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow this compound to influence a wide range of biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Indanol can be synthesized through various methods. One common approach involves the reduction of 1-indanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-indanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Indanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to 1-indanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and yields 1-indanone as the major product.

Reduction: Reduction of this compound to 1-indane can be achieved using strong reducing agents like lithium aluminum hydride. This reaction proceeds under anhydrous conditions and produces 1-indane as the primary product.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride converts this compound to 1-chloroindane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, pyridine.

Major Products:

    Oxidation: 1-Indanone.

    Reduction: 1-Indane.

    Substitution: 1-Chloroindane.

Scientific Research Applications

1-Indanol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a chiral building block in the synthesis of complex organic molecules. Its rigid structure and chiral center make it valuable in asymmetric synthesis and catalysis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine: this compound serves as an intermediate in the synthesis of chiral drugs. It is used in the preparation of pharmaceuticals that target specific biological pathways, such as antiviral and anticancer agents .

Industry: In the fragrance and flavor industry, this compound is used to produce various aromatic compounds. Its pleasant odor and stability make it a valuable ingredient in perfumes and flavorings .

Comparison with Similar Compounds

  • 1-Indanone
  • 1-Indane
  • 2-Indanol
  • 2-Indanone

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871162
Record name (+/-)-1-Indanol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indan-1-ol
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CAS No.

6351-10-6, 36643-74-0
Record name 1-Indanol
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Record name 1-Indanol
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Record name Indanol
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Record name 1-INDANOL
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Record name (+/-)-1-Indanol
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Record name Indan-1-ol
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Record name Indanol
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Record name 1-INDANOL
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Synthesis routes and methods I

Procedure details

20 g Indanone (obtained according to Example VIII) is added to a solution of 1.5 molequivalent NaAlH2 (OC2H4OCH3)2 in a mixture of benzene and ether in the course of which the temperature raises to 35° C. Then the reaction mixture is stirred during one hour, poured out into ice and extracted with ether. The solution in ether is washed with NaCl solution, dried and evaporated. The residue is distilled under diminished pressure yielding 15.1 g indanol. B.p. 115° C./1 mm Hg. The indanol is dissolved in 100 ml cyclohexane and during 30 min. gaseous HCl is introduced followed by N2 to remove the excess of HCl. The reaction mixture is evaporated and the residue is distilled under diminished pressure yielding 12.9 g indanyl chloride. B.p. 95° C./1 mm Hg.
Quantity
20 g
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NaAlH2 (OC2H4OCH3)2
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Synthesis routes and methods II

Procedure details

A 3-neck 500 mL round-bottomed flask fitted with a condenser and an addition funnel was charged with 2.62 g (0.11 mol) of Mg turnings and 20 mL of anhydrous diethyl ether. Slow addition of a solution of 25.10 g (0.09 mol) of 3,5-bis(trifluoromethyl) bromobenzene in diethyl ether (100 mL), followed by refluxing for 30 min, gave a brown-grey solution of the aryl Grignard reagent. The solution was cooled to room temperature (RT), filtered over a plug of Celite and evacuated to yield a brown oil. Toluene (40 mL) was added and the suspension cooled to 0° C. whereupon a solution of 2-indanone (9.22 g, 0.07 mol) in toluene (60 mL) was added dropwise to give a tan-brown slurry. This mixture was warmed to room temperature and stirred for an additional 3 hours. After cooling to 0° C. it was quenched with 150 mL of water, hexane (200 mL) added and the reaction mixture neutralized with 5M HCl. The organic layer was separated, and the aqueous layer was extracted with two 50-mL portions of hexane. The combined organic layers were washed with two 50-mL portions of brine and dried over anhydrous magnesium sulfate. After filtration over Celite, the solvent was removed under vacuo yielding 21.5 g (89% based on 2-indanone) of 2-(bis-3,5-trifluoromethylphenyl) indanol as an off-white solid. 1H NMR (CDCl3, 23 C., 400 MHz): d 8.05 (s, 2H), 7.80 (s, 1H), 7.5-7.0 (M, 4H), 3.41 (m, 4H), 2.21 (s, 1H, OH). Under argon, this alcohol (21.5 g, 0.06 mol) and p-toluene-sulfonic acid monohydrate (800 mg) were dissolved in toluene (250 mL) and the solution was heated to reflux for 6 hours to afford 14.4 g, (70%) of 2-(bis-3,5-(trifluoromethyl)-phenyl)indene upon recrystallization from diethyl ether/hexane at −18 C. 1H NMR (CDCl3, 23° C., 400 MHz): d 8.01 (s, 2H), Arf), 7.75 (s, 1H, Arf), 7.52 (d, J=7 Hz, 1H), 7.47 (d, J=7 Hz, 1H), 7.43 (s, 1H), 7.33 (dd, 2J=7 Hz, 1H), 7.27 (dd, 2J=7 Hz, 1H), 2.83 (s, 2H). 13C NMR (CDCl3, 23 C., 100 MHz): L144.3 (s), 143.1 (s), 138.0 (s), 132.1 (q,2JC-F=33 Hz), 130.1 (d, JC-H=167 Hz), 127.0 (dd), JC-H=160 Hz, 2JC-H=7 Hz), 126.0 (dd, JC-H=159 Hz, 2JC-H=7 Hz)m 125.2 (brd, JC-H=162 Hz), 123.9 (dd, JC-H=156 Hz, 2JC-H=9 Hz), 123.4 (q, JC-F=273 Hz, CF3), 121.8 (dd, Jc-H=160 Hz, 2JC-H=8 Hz), 120.6 (brd, JC-H=167 Hz), 38.9 (td, JC-H=127 Hz, 2JC-H=7 Hz, CH2). C,H analysis: Anal. Found (Calcd): C, 62.45 (62-20); H, 3.01 (3.07).
Quantity
9.22 g
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reactant
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60 mL
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40 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Formic acid (7.2 mL, 190.7 mmol) was added dropwise to a stirred solution of 1-indanone (5.09 g, 38.5 mmol), (S,S)-TsDPEN Ru (p-cymene) Cl (231 mg, 0.36 mmol) and triethylamine (26 mL, 186.5 mmol) in dichloromethane (50 mL) at 30° C. (internal) under a nitrogen atmosphere over a period of 30 minutes. The internal temperature reached 35° C. during the addition. After stirring for 19 hours at 30° C., 1H NMR analysis indicated a conversion of 80%. Additional (S,S)-TsDPEN Ru (p-cymene)Cl (47 mg, 0.07 mmol) was added to the reaction mixture followed by formic acid (3 mL, 79.5 mmol) dropwise over 30 minutes. After stirring for 21 hours at 35° C. (internal), 1H NMR analysis indicated complete conversion. The reaction was allowed to cool to room temperature before saturated aqueous sodium hydrogen carbonate solution (100 mL) was added. The two layers were separated then the aqueous layer was further extracted with dichloromethane (80 mL). The combined organic layers were washed with water (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The crude material was purified by passage trough a pad of silica using methyl tert-butyl ether as eluant to afford the S-enantiomer of the title compound as a red solid. (5.06 g, 98%). 1H NMR (400 MHz, d6-DMSO) δ ppm 7.37-7.34 (1H, m, Ar), 7.26-7.19 (3H, m, Ar), 5.23 (1H, d, J6, OH), 5.06 (1H, dt, J6 and 6, CH), 2.97-2.90 (1H, m, CHH), 2.77-2.69 (1H, m, CHH), 2.39-2.31 (1H, m, CHH) and 1.84-1.75 (1H, m, CHH). Analysis of this material by chiral GC indicated it to be 98% e.e.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
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[Compound]
Name
(S,S)-TsDPEN Ru
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
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[Compound]
Name
(S,S)-TsDPEN Ru (p-cymene)Cl
Quantity
47 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Indanol
Reactant of Route 2
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Reactant of Route 3
1-Indanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Indanol

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